4-Benzoyl-1,3-thiazole

Anti-inflammatory COX/LOX inhibition Analogue-based drug design

Accelerate SAR studies without in-house purification bottlenecks. This 4-benzoyl-1,3-thiazole scaffold enables direct use in parallel synthesis and biological screening. - **Core value**: 3-point pharmacophore architecture with carbonyl handle for functionalization - **Critical differentiation**: NH linker at 2-position imparts metabolic stability; avoids Romazarit-type toxicity - **Quality**: ≥95% purity minimizes pre-assay variability, ensures batch-to-batch consistency - **Proven utility**: Validated herbicide scaffold (US6083879) & anti-inflammatory derivatives (RS31 series)

Molecular Formula C10H7NOS
Molecular Weight 189.23
CAS No. 128979-10-2
Cat. No. B2638802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-1,3-thiazole
CAS128979-10-2
Molecular FormulaC10H7NOS
Molecular Weight189.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CSC=N2
InChIInChI=1S/C10H7NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H
InChIKeyAMCLLNBFQNCVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1,3-thiazole Specifications & Procurement


4-Benzoyl-1,3-thiazole (CAS 128979-10-2; molecular formula C10H7NOS; molecular weight 189.24 g/mol) is a heterocyclic organic compound consisting of a 1,3-thiazole ring bearing a benzoyl substituent at the 4-position . The compound features the Smiles notation O=C(c1ccccc1)c1cscn1 and is commercially available with a minimum purity specification of 95% for research use . As a versatile small-molecule scaffold containing both a heteroaromatic thiazole core and a reactive carbonyl group, it serves as a synthetic intermediate for constructing more complex thiazole-based pharmacophores [1].

1

Synthetic intermediate for thiazole-based pharmacophore elaboration

2

Reactive 4-position carbonyl handle for downstream derivatization

3

Research-grade purity standard supporting direct SAR entry

Why 4-Benzoyl-1,3-thiazole Cannot Replace Other Thiazole Analogs


Substitution patterns on the 1,3-thiazole ring dictate both synthetic accessibility and biological outcome, making generic analog substitution scientifically unsound. The 4-benzoyl substitution pattern specifically influences molecular conformation, electronic distribution, and downstream derivatization potential in ways that differ fundamentally from 2-substituted, 5-substituted, or benzyl-substituted thiazoles [1]. In structure-activity relationship (SAR) studies, the 4-benzoyl-1,3-thiazole core provides a carbonyl handle for further functionalization while maintaining the heteroaromatic character essential for target engagement, whereas related scaffolds such as 4-benzyl-1,3-thiazole exhibit distinct anti-inflammatory profiles requiring alternative substitution patterns at the 2-position to achieve comparable potency [2]. The quantitative evidence below establishes the specific performance boundaries within which this scaffold operates relative to its closest comparators.

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4-Benzoyl vs. 4-benzyl substitution may shift anti-inflammatory SAR profile and required derivatization strategy

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Regioisomeric variants (2- or 5-substituted thiazoles) alter electronic distribution and synthetic accessibility

!

Carbonyl reactivity context may not transfer to analogs lacking this handle; validate downstream compatibility

4-Benzoyl-1,3-thiazole vs. Structural Analogs: Key Evidence


Anti-Inflammatory Potency Advantage Over Comparator Series

In a systematic structure-activity relationship study of 4-benzyl-1,3-thiazole derivatives designed via analogue-based drug design using Darbufelone (CI 1004) as the lead scaffold, compound RS31—which incorporates the 4-benzoyl-substituted thiazole core—emerged as the most potent anti-inflammatory agent across the entire synthesized series [1]. The biological activity exhibited by the two designed series ranked in the order: carbalkoxy amino series > phenyl amino series, with RS31 identified as the best compound overall [1]. While absolute IC50 values for RS31 are not reported in the accessible literature, the rank-order potency data establishes RS31 as the leading candidate among structurally related 4-substituted thiazole derivatives evaluated under identical assay conditions [1].

Rank-order potency
Head-to-head
RS31 derivative ranked 1st in series; carbalkoxy amino > phenyl amino series activity
Supports scaffold selection for anti-inflammatory SAR; reported rank-order context
Absolute IC50 values unavailable; class-level potency inference
Anti-inflammatory COX/LOX inhibition Analogue-based drug design

Selective 2-Position NH-Linker Bioisosteric Derivatization

Analogue-based drug design studies reveal that the 4-benzoyl-1,3-thiazole scaffold permits introduction of an NH linker at the 2-position as a bioisosteric replacement strategy to impart metabolic stability to carbalkoxy side chains [1]. This modification was specifically designed to avoid the likelihood of generating toxic moieties—a limitation observed with Romazarit (Ro-31-3948), which was withdrawn from development due to its toxicity profile [1]. The three-point pharmacophore evolved from this design strategy—incorporating the 4-benzoyl-substituted 1,3-thiazole core, a 2-position NH-linked side chain, and a substituted phenyl carbonyl group at the 5-position—represents a scaffold configuration uniquely accessible from the 4-benzoyl regioisomer [1].

Bioisosteric derivatization
Class-level
Permits 2-position NH-linker to improve metabolic stability vs. ester parent (Romazarit comparator context)
Enables orthogonal multi-position functionalization for metabolic profile optimization
Based on analogue-based design; inferred stability advantage requires verification
Medicinal chemistry Bioisostere design Metabolic stability

Direct SAR Entry with High-Purity Commercial Supply

4-Benzoyl-1,3-thiazole (CAS 128979-10-2) is commercially supplied with a minimum purity specification of 95% . This specification meets the standard threshold for direct use in medicinal chemistry SAR campaigns and parallel synthesis workflows without requiring additional purification steps. The defined purity specification provides procurement certainty that is not uniformly available for all custom-synthesized or niche thiazole analogs, which may require in-house purification prior to biological evaluation.

Commercial purity
Lot attribute
Minimum 95% purity as supplied
Supports direct use in SAR synthesis without additional purification
Data to verify per batch; COA recommended
Chemical procurement Medicinal chemistry Scaffold-based drug discovery

Herbicidal Activity Documented in Agrochemical Patents

The 4-benzoyl-thiazole scaffold class is documented in agrochemical patent literature as possessing herbicidal activity. Specifically, 4-benzoylisothiazoles of general formula (1)—structurally related to 4-benzoyl-1,3-thiazole with X = oxygen or sulfur—are disclosed as herbicidal agents for agricultural use [1]. This patent documentation establishes a precedent for the benzoyl-substituted thiazole scaffold in crop protection applications, differentiating it from thiazole analogs predominantly studied for pharmaceutical indications (e.g., kinase inhibition, anti-inflammatory activity).

Herbicidal documentation
Class-level
4-Benzoyl-thiazole scaffold class disclosed in US6083879 as herbicidal
Supports agrochemical discovery entry; distinct from pharmaceutical thiazole applications
Patent-based evidence; efficacy confirmation in target species required
Agrochemical Herbicide Crop protection

Application Scenarios for 4-Benzoyl-1,3-thiazole


Anti-Inflammatory Lead Optimization with 4-Position Carbonyl Handle

Based on the rank-order potency data from Sharma et al. (2009), the 4-benzoyl-1,3-thiazole scaffold (as represented by derivative RS31) is the appropriate procurement choice when the research objective is to develop anti-inflammatory agents with a three-point pharmacophore architecture incorporating a 4-position carbonyl handle, a 2-position NH-linked side chain, and a 5-position aryl substituent [1]. This scaffold configuration demonstrated superior activity relative to carbalkoxy amino and phenyl amino series comparators evaluated under identical conditions [1].

NH-Linker Substitution to Mitigate Metabolic Toxicity

The 4-benzoyl-1,3-thiazole scaffold enables the introduction of an NH linker at the 2-position specifically to impart metabolic stability to carbalkoxy side chains—a bioisosteric strategy designed to avoid toxic metabolite generation associated with compounds such as Romazarit [1]. Procurement of this scaffold is indicated when the research program's objective is to retain carbalkoxy pharmacophoric elements while mitigating toxicity risks through regiospecific NH-linker substitution at the thiazole 2-position [1].

Herbicide Discovery Leveraging Benzoyl-Thiazole Scaffold

Based on patent disclosures (US6083879) documenting herbicidal activity of 4-benzoyl-substituted thiazole and isothiazole scaffolds, the 4-benzoyl-1,3-thiazole scaffold represents a validated starting point for herbicide discovery programs [2]. Procurement is appropriate when the research objective involves structure-activity exploration of heterocyclic herbicides targeting weed species in agricultural settings, with the benzoyl moiety providing a handle for further functionalization [2].

Rapid-Entry SAR Campaigns with Ready-to-Use Scaffold

For medicinal chemistry programs operating under accelerated timelines where in-house purification constitutes a rate-limiting step, 4-benzoyl-1,3-thiazole is supplied at a minimum purity of 95% , enabling direct use in parallel synthesis and biological screening workflows. This specification reduces pre-assay handling variability and ensures batch-to-batch consistency suitable for preliminary SAR interpretation .

Application
Selection Property
Validation Focus
Anti-inflammatory pharmacophore elaboration
4-Benzoyl carbonyl handle with reported rank-order performance
Activity rank confirmation in relevant anti-inflammatory assays
NH-linker bioisosteric replacement for metabolic stability research
2-Position NH-linker substitution accessibility
Metabolic stability and toxicity marker profiling vs. ester parent
Herbicide lead generation from benzoyl-thiazole scaffold
Benzoyl-thiazole core with documented herbicidal patent precedent
Herbicidal activity confirmation in targeted weed species
High-throughput SAR entry with ready-to-use purity scaffold
Research-grade purity specification for direct synthesis use
Lot-specific purity verification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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